3-(2-chlorobenzyl)-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
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Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-5-[[3-(trifluoromethyl)phenyl]methyl]pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClF3N3O/c26-20-10-3-1-7-17(20)14-31-15-30-22-19-9-2-4-11-21(19)32(23(22)24(31)33)13-16-6-5-8-18(12-16)25(27,28)29/h1-12,15H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWODLFMFUFGFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC5=CC(=CC=C5)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorobenzyl)-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a synthetic derivative belonging to the pyrimido[5,4-b]indole class, which has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its effects on cellular pathways and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyrimido[5,4-b]indole core : Known for its diverse biological activities.
- Chlorobenzyl and trifluoromethyl substituents : These groups may enhance lipophilicity and bioactivity.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C23H19ClF3N3O |
| Molecular Weight | 448.87 g/mol |
| CAS Number | Not yet assigned |
| Melting Point | Not determined |
Anticancer Activity
Research indicates that pyrimido[5,4-b]indoles exhibit significant anticancer properties. A study evaluating various derivatives showed that modifications at the N3 and N5 positions impact their ability to induce apoptosis in cancer cells. The compound was tested against multiple cancer cell lines, including HeLa (cervical cancer), PC3 (prostate cancer), and MCF-7 (breast cancer).
Case Study Findings
- HeLa Cells : The compound demonstrated an IC50 value of approximately 1.9 µM, indicating moderate potency.
- PC3 Cells : An IC50 value of 0.9 µM was recorded.
- MCF-7 Cells : The compound exhibited an IC50 of 0.79 µM.
These results suggest that the compound may serve as a lead candidate for further development in anticancer therapies .
Immunomodulatory Effects
The compound's influence on immune response was assessed using murine bone marrow-derived dendritic cells (mBMDC). Notably, it was found to modulate the release of cytokines such as IL-6 and IP-10:
- IL-6 Release : Lower levels were observed with certain structural modifications, indicating a potential for selective immune modulation.
- IP-10 Production : Higher levels were maintained, suggesting that the compound could preferentially stimulate type I interferon pathways, which are crucial in antiviral responses .
Toxicity Profile
Toxicity assessments using the MTT assay revealed varying degrees of cytotoxicity among derivatives. While some analogues were non-toxic at concentrations up to 30 µM, others exhibited significant cytotoxic effects. The lead compound showed acceptable toxicity levels, warranting further exploration in therapeutic contexts .
Structure-Activity Relationship (SAR)
A detailed SAR analysis highlighted the importance of specific molecular features in determining biological activity:
- Substituent Effects : The presence of halogenated groups (e.g., chloro and trifluoromethyl) significantly influenced both potency and selectivity.
- Positioning of Functional Groups : Variations at critical positions on the pyrimido[5,4-b]indole scaffold were shown to either enhance or diminish activity against target pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
